molecular formula C14H27BrO8 B15127852 Br-PEG6-CH2COOH

Br-PEG6-CH2COOH

Cat. No.: B15127852
M. Wt: 403.26 g/mol
InChI Key: BHCZXTLCHWOVAD-UHFFFAOYSA-N
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Description

This compound is widely used as a PEG linker in various chemical and biological applications due to its hydrophilic properties and ability to form stable amide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Br-PEG6-CH2COOH is synthesized through a multi-step process involving the reaction of polyethylene glycol with bromoacetic acid. The reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the bromide group. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to optimize the reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Br-PEG6-CH2COOH undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromide group is a good leaving group, making it suitable for nucleophilic substitution reactions.

    Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an aqueous or organic solvent.

    Amide Bond Formation: Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used under mild conditions to facilitate the reaction.

Major Products Formed

    Nucleophilic Substitution: The major product is a PEG derivative with a substituted nucleophile in place of the bromide group.

    Amide Bond Formation: The major product is a PEG-linked amide, which is stable and suitable for further applications.

Scientific Research Applications

Br-PEG6-CH2COOH has a wide range of applications in scientific research, including:

    Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, enhancing their solubility and stability.

    Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Utilized in the production of PEGylated materials for various industrial applications, including coatings and adhesives

Mechanism of Action

The mechanism of action of Br-PEG6-CH2COOH involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by the presence of activators like EDC or HATU, which promote the formation of a reactive intermediate. The hydrophilic PEG spacer increases the solubility of the conjugated molecules in aqueous media, enhancing their biological activity and stability .

Comparison with Similar Compounds

Similar Compounds

    m-PEG-CH2COOH: A monofunctional PEG linker with a terminal carboxylic acid group.

    m-PEG-NHS ester: A PEG linker with an N-hydroxysuccinimide ester group, used for amine coupling reactions.

    Amino-PEG-acid: A PEG linker with an amino group and a terminal carboxylic acid

Uniqueness

Br-PEG6-CH2COOH is unique due to its bromide group, which serves as an excellent leaving group for nucleophilic substitution reactions. This property, combined with the terminal carboxylic acid, makes it highly versatile for various chemical and biological applications.

Properties

Molecular Formula

C14H27BrO8

Molecular Weight

403.26 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C14H27BrO8/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h1-13H2,(H,16,17)

InChI Key

BHCZXTLCHWOVAD-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCC(=O)O)OCCOCCOCCBr

Origin of Product

United States

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